molecular formula C16H21BrClF2N5O B4382705 N~1~-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]PROPANAMIDE

N~1~-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]PROPANAMIDE

Cat. No.: B4382705
M. Wt: 452.7 g/mol
InChI Key: FVZBMOJFAAASEY-UHFFFAOYSA-N
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Description

N~1~-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]PROPANAMIDE is a synthetic organic compound that features two pyrazole rings substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the bromo, chloro, and difluoromethyl groups. The final step involves the formation of the propanamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The bromo and chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new functional groups like azides or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving pyrazole-containing compounds.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N1-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]PROPANAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways involved depend on the functional groups present and their ability to form interactions like hydrogen bonds or hydrophobic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-[4-chloro-3-(trifluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanamide
  • N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-[4-chloro-3-(methyl)-5-methyl-1H-pyrazol-1-yl]propanamide

Uniqueness

The uniqueness of N1-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]PROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromo and chloro substituents, along with the difluoromethyl group, makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)propyl]-2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrClF2N5O/c1-8-12(17)9(2)24(22-8)7-5-6-21-16(26)11(4)25-10(3)13(18)14(23-25)15(19)20/h11,15H,5-7H2,1-4H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZBMOJFAAASEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)NCCCN2C(=C(C(=N2)C)Br)C)C(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrClF2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]PROPANAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]PROPANAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]PROPANAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]PROPANAMIDE
Reactant of Route 6
N~1~-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]PROPANAMIDE

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